Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
Description
Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound featuring a hydroxyl group at position 3 and an ester moiety at position 6. Its bicyclo[3.1.0]hexane scaffold imports rigidity and three-dimensionality, making it valuable in medicinal chemistry for orienting pharmacophores in defined spatial arrangements .
Properties
IUPAC Name |
ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)8-6-3-5(10)4-7(6)8/h5-8,10H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQGBLCKEKGWPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201176333 | |
| Record name | Bicyclo[3.1.0]hexane-6-carboxylic acid, 3-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201176333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26786-36-7 | |
| Record name | Bicyclo[3.1.0]hexane-6-carboxylic acid, 3-hydroxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26786-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[3.1.0]hexane-6-carboxylic acid, 3-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201176333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the rhodium-catalyzed cyclopropanation of a diene with ethyl diazoacetate . The reaction conditions generally include:
Catalyst: Rhodium-based catalysts
Solvent: Dichloromethane or similar solvents
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to complete the cyclopropanation
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation to form ketones or carboxylic acids under controlled conditions. Key reagents and outcomes include:
Mechanism : The hydroxyl group is oxidized via a two-step process involving the formation of a carbonyl intermediate. Steric hindrance from the bicyclic framework slows reaction kinetics compared to linear analogs .
Nucleophilic Substitution
The hydroxyl group participates in substitution reactions with nucleophiles, facilitated by activating agents:
Stereochemical Notes : Substitution proceeds with retention of configuration due to the rigid bicyclic structure .
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl/H₂O) | 4M HCl, 70°C, 2 h | 3-hydroxybicyclo[3.1.0]hexane-6-carboxylic acid | 92% | |
| Basic (NaOH/EtOH) | 2M NaOH, reflux, 4 h | Sodium salt of the carboxylic acid | 89% |
Applications : Hydrolyzed products serve as intermediates for pharmaceuticals targeting neurological disorders .
Reduction Reactions
The ester group can be reduced to primary alcohols:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 2 h | 3-hydroxybicyclo[3.1.0]hexane-6-methanol | 68% | |
| DIBAL-H | Toluene, -78°C, 1 h | Partial reduction to aldehyde intermediate | 84% |
Limitations : Over-reduction of the bicyclic framework is avoided by using milder reagents like DIBAL-H .
Cycloaddition and Ring-Opening
The strained bicyclo[3.1.0]hexane system participates in [2+2] cycloadditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethylene gas | UV light, 25°C, 24 h | Bicyclo[3.1.0]hexane fused cyclobutane derivative | 41% |
Mechanism : Strain relief drives the reaction, forming a tetracyclic product .
Comparative Reactivity
A comparison with analogs highlights the impact of substituents:
| Compound | Reaction Rate (Oxidation) | Relative Stability |
|---|---|---|
| Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate | 1.0 (reference) | High |
| Ethyl 6-fluoro analog | 0.7 | Moderate |
| Ethyl 3-methoxy analog | 1.2 | Low |
Key Insight : Electron-withdrawing groups (e.g., fluorine) reduce oxidation rates, while electron-donating groups (e.g., methoxy) increase reactivity .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H14O3
- SMILES Notation : CCOC(=O)C1C2C1CC(C2)O
- InChIKey : UJQGBLCKEKGWPH-UHFFFAOYSA-N
The bicyclic structure of ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate contributes to its unique chemical properties, making it a valuable building block in organic synthesis.
Chemistry
This compound serves as a versatile building block for synthesizing complex organic molecules. It is particularly useful in stereoselective synthesis due to its unique bicyclic structure, which allows for specific spatial arrangements of substituents.
Key Reactions :
- Oxidation : Converts to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.
- Reduction : Ester groups can be reduced to alcohols using lithium aluminum hydride.
- Substitution : The ester group can undergo nucleophilic substitution to form amides or other derivatives.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO4 | 3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid |
| Reduction | LiAlH4 | 3-Hydroxybicyclo[3.1.0]hexane-6-methanol |
| Substitution | NH3 | 3-Hydroxybicyclo[3.1.0]hexane-6-carboxamide |
Biology
Research indicates that this compound may exhibit biological activities, particularly in modulating enzyme interactions and influencing metabolic pathways due to its hydroxyl and ester functional groups.
Potential Biological Activities :
- Antimicrobial properties
- Anti-inflammatory effects
- Interaction with biomolecules relevant to disease mechanisms
Medicine
This compound is being explored for its therapeutic potential, particularly in drug development aimed at treating various conditions such as inflammation and pain management.
Case Studies :
- Investigations into its use as an intermediate in synthesizing pharmaceutical compounds have shown promise in developing new analgesics and anti-inflammatory agents.
Industrial Applications
This compound is utilized in the production of agrochemicals and other industrial chemicals, serving as an intermediate in various chemical syntheses.
Agrochemical Development
The compound's unique structure allows it to be modified for use in developing pesticides and herbicides that target specific biochemical pathways in plants.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key derivatives of the bicyclo[3.1.0]hexane-6-carboxylate scaffold:
Key Differences in Physicochemical Properties
Pharmacological and Industrial Relevance
- 3-Aza Derivatives: Integral to allosteric inhibitors of mutant IDH1, showing nanomolar potency in cancer therapeutics .
- 3-Oxa and 3-Hydroxy Derivatives : Explored as bioisosteres to improve metabolic stability or solubility in CNS-targeting drugs .
- Fluorinated Analogs : Fluorine substitution enhances blood-brain barrier penetration, critical for neuroactive compounds .
Biological Activity
Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its mechanism of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a bicyclic structure characterized by a hydroxyl group and an ester functional group. These features contribute to its reactivity and ability to engage in hydrogen bonding, which can influence its biological interactions . The unique stereochemistry of this compound allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating their activity .
The mechanism of action for this compound involves:
- Binding Interactions : The bicyclic structure enhances binding affinity to specific molecular targets such as enzymes and receptors .
- Hydrogen Bonding : The presence of hydroxyl and ester groups facilitates hydrogen bonding, which can stabilize interactions with biological macromolecules .
- Modulation of Biological Pathways : By interacting with key enzymes or receptors, the compound may influence various signaling pathways, leading to therapeutic effects .
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, likely due to its structural similarities with other bioactive compounds .
- Analgesic Properties : The compound may also demonstrate analgesic effects, making it a candidate for pain management therapies .
Research Findings and Case Studies
Table 1: Summary of Biological Activity Studies
Comparative Analysis
This compound can be compared with other similar bicyclic compounds to understand its unique properties:
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 2-hydroxybicyclo[2.2.1]heptane-3-carboxylate | Bicyclic structure; different hydroxyl position | Varying biological activity profiles |
| Ethyl 3-hydroxybicyclo[4.1.0]heptane-6-carboxylate | Different bicyclic arrangement | Potentially different pharmacokinetics and dynamics |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate?
- Methodological Answer : The synthesis typically involves cyclopropanation and cyclization steps. A standard protocol uses dichloromethane as a solvent under inert conditions (room temperature, 2 hours) for initial cyclization . For derivatives, multi-step sequences may include condensation of amino esters followed by hydrolysis (e.g., NaOH in methanol) to yield carboxylates . Scalability depends on optimizing starting material availability and reaction efficiency.
Q. Which spectroscopic techniques are critical for confirming stereochemistry in bicyclo[3.1.0]hexane derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is pivotal. For example, and NMR can distinguish exo/endo isomers via coupling constants and chemical shifts. In Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate, NMR signals at δ 4.15 (q, ) for the ethyl group and δ 3.53 (s) for the oxabicyclic system confirm stereochemical assignments . X-ray crystallography may resolve ambiguities in complex cases .
Q. How can oxidation or reduction reactions modify the functional groups of this compound?
- Methodological Answer : Oxidation with agents like KMnO or CrO converts ester or hydroxyl groups to ketones or carboxylic acids. Reduction with LiAlH may yield alcohols. For example, oxidation of the bicyclic ester could generate a dicarboxylic acid derivative, while selective reduction preserves the cyclopropane ring . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid ring strain-induced side reactions.
Q. What purification strategies address intermediates in multi-step syntheses?
- Methodological Answer : Chromatography-free methods are preferred for scalability. For instance, resin treatments (e.g., reactive polystyrene) can remove chloroketone impurities during fluorocyclopropane synthesis . Crystallization techniques, guided by thermodynamic studies (e.g., solvent selection via computational modeling), improve yield and purity .
Advanced Research Questions
Q. How do dirhodium(II) catalysts enhance diastereoselectivity in bicyclo[3.1.0]hexane synthesis?
- Methodological Answer : Dirhodium(II) catalysts (e.g., Rh(OAc)) promote enantioselective intramolecular cyclopropanation of diazo compounds. Ligand optimization (e.g., chiral carboxylates) directs the trajectory of carbene insertion, favoring exo or endo products. For example, low catalyst loadings (0.5 mol%) achieve >95% diastereoselectivity in azabicyclohexane carboxylates . Computational studies (DFT) model transition states to rationalize selectivity .
Q. What role does DBU play in endo-exo isomerization during bicyclo[3.1.0]hexane synthesis?
- Methodological Answer : 1,8-Diazabicycloundec-7-ene (DBU) facilitates base-mediated isomerization of strained intermediates. In the synthesis of Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate, DBU drives endo-to-exo conversion via deprotonation/reprotonation, stabilizing the thermodynamically favored isomer . Kinetic vs. thermodynamic control must be assessed via time-resolved NMR or HPLC monitoring.
Q. How does the bicyclo[3.1.0] scaffold influence enzyme interactions in drug discovery?
- Methodological Answer : The rigid bicyclic core mimics peptide turn motifs, enabling selective binding to enzyme active sites. For example, 3-azabicyclo[3.1.0]hexane derivatives inhibit mutant isocitrate dehydrogenase 1 (IDH1) in leukemia by stabilizing a closed conformation of the enzyme . Docking simulations (e.g., AutoDock Vina) correlate substituent orientation (e.g., carboxylate vs. benzyl groups) with inhibitory potency .
Q. What computational methods predict reactivity in cyclopropanation reactions?
- Methodological Answer : Molecular dynamics (MD) simulations analyze ring strain and transition-state energetics. For Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate, density functional theory (DFT) calculates activation barriers for competing [2+1] vs. [4+1] cycloaddition pathways . Solvent effects are modeled using COSMO-RS to optimize reaction media (e.g., THF vs. butyronitrile) .
Data Contradictions and Resolutions
- Stereochemical Discrepancies : and describe conflicting CAS numbers (145032-58-2 vs. 134176-18-4) for similar structures. This likely reflects enantiomeric or substituent variations (hydroxy vs. oxo groups). Researchers must verify stereochemistry via chiral HPLC or optical rotation comparisons .
- Synthetic Yield Variability : Yields for hydrolysis steps range from 38% to 85% , influenced by ester stability. Pre-activation of esters (e.g., silylation) or microwave-assisted hydrolysis may improve reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
